molecular formula C20H23N3O3 B6137560 N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide

Cat. No. B6137560
M. Wt: 353.4 g/mol
InChI Key: TZKPUGFMCUTVJX-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide, also known as BPN14770, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with various neurological disorders. BPN14770 has been shown to have beneficial effects on memory and cognitive function in preclinical studies, and has the potential to be a promising therapeutic option for patients suffering from cognitive impairment.

Mechanism of Action

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cellular signaling pathways that are involved in learning and memory. By inhibiting PDE4D, N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide increases the levels of cyclic adenosine monophosphate (cAMP) in the brain, which in turn activates downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has been shown to have a number of biochemical and physiological effects that are relevant to its therapeutic potential. These include the regulation of synaptic plasticity, the reduction of oxidative stress and inflammation, and the modulation of neurotrophic factors that promote neuronal survival and growth.

Advantages and Limitations for Lab Experiments

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has several advantages as a potential therapeutic agent, including its ability to cross the blood-brain barrier, its selectivity for PDE4D, and its relatively low toxicity. However, there are also some limitations to its use in laboratory experiments, including the need for further studies to determine optimal dosing and administration strategies, as well as the need for additional safety and efficacy data.

Future Directions

There are several potential future directions for the development and application of N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide. These include further preclinical studies to explore its therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, there is a need for clinical trials to evaluate its safety and efficacy in human patients, as well as studies to determine the optimal dosing and administration strategies for this promising therapeutic agent.

Synthesis Methods

The synthesis of N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide involves a multi-step process that starts with the reaction of 4-piperidone with piperonal to form 1-(1,3-benzodioxol-4-ylmethyl)-4-piperidone. This intermediate is then reacted with nicotinamide in the presence of a reducing agent to yield the final product, N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide.

Scientific Research Applications

N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and Rett syndrome. In these studies, N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide has been shown to improve cognitive function and memory, as well as reduce the levels of toxic proteins that are associated with these disorders.

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(16-6-2-8-21-11-16)22-10-15-4-3-9-23(12-15)13-17-5-1-7-18-19(17)26-14-25-18/h1-2,5-8,11,15H,3-4,9-10,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKPUGFMCUTVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C3C(=CC=C2)OCO3)CNC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide

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